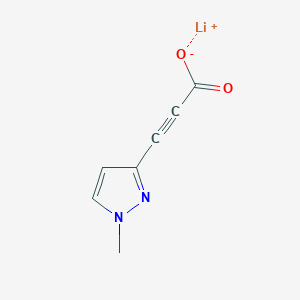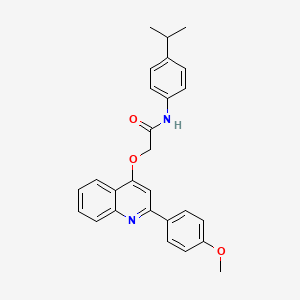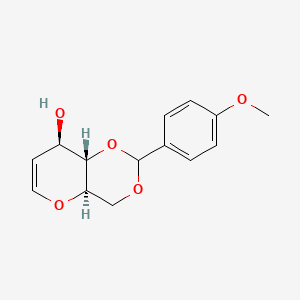
lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Paper presents an eco-friendly procedure for synthesizing arylidinemalononitriles and bis(pyrazolyl) compounds using lithium hydroxide monohydrate as a catalyst. This suggests that lithium compounds can be used to catalyze the formation of pyrazolyl derivatives, which may be relevant to the synthesis of the compound .
Molecular Structure Analysis
In paper , the synthesis and characterization of lithium bis(pyrazol-1-yl)borates are reported, which are structurally related to the compound of interest. The lithium ion in these compounds exhibits specific coordination geometries, which could be similar to the coordination environment of lithium in the target compound.
Chemical Reactions Analysis
The papers do not directly address the chemical reactions of lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate. However, paper discusses the reactions of lithium derivatives with alkynes, which could be relevant to understanding the reactivity of the lithium ion in the compound of interest.
Physical and Chemical Properties Analysis
Paper studies the solvation structure of lithium ions in ionic liquids, which could provide information on the solvation behavior of lithium ions in similar environments. Paper analyzes the diffusion of lithium ions in an ionic liquid, which may offer insights into the mobility of lithium ions in related compounds. Paper describes the crystal packing and interactions in a lithium complex, which could be useful for understanding the physical properties of the compound .
Relevant Case Studies
While the provided papers do not contain case studies directly related to this compound, they do offer case studies of lithium ion behavior in various chemical contexts. For example, paper investigates lithium chloride interactions in ionic liquids, which may be analogous to the interactions of lithium ions in the compound of interest.
Wissenschaftliche Forschungsanwendungen
Lithium Complexes and Organometallic Applications
- The study of lithium complexes involving pyrazole-based ligands has provided insights into the structural characteristics and reactivity patterns of these compounds. For instance, lithium complexes with pyrazole-based dinucleating ligands have been synthesized and characterized, highlighting their potential as coupled dinucleating versions of Cp fragments with pendant amino or amido side chains. These complexes exhibit properties relevant for applications in organometallic chemistry and catalysis (Röder, Meyer, & Pritzkow, 2001).
Ionic Aggregation and Electrolytic Conductance Studies
- Research into the aggregation of ions in solvents with higher permittivity has included the study of lithium pyrazolonates. This work is crucial for understanding the electrolytic conductances of such compounds, which is vital for developing new electrolytes and understanding ionic interactions in various solvents (Hojo, Ueda, Nishimura, Hamada, Matsui, & Umetani, 1999).
Chloride Affinity and Selective Scavenging
- The synthesis and full characterization of sterically demanding ditopic lithium bis(pyrazol-1-yl)borates have been reported. These compounds are efficient and selective scavengers of chloride ions, forming anionic complexes with a central Li-Cl-Li core. This property is particularly relevant for applications requiring selective ion removal or sensing (Morawitz, Bolte, Lerner, & Wagner, 2008).
Advanced Lithium Ion Battery Electrolytes
- The development of advanced lithium ion battery electrolytes has been a significant area of application for lithium complexes. A study introduced a novel methylated pyrazole derivative synthesized for high voltage lithium ion batteries (LIBs), demonstrating the importance of functional additives in enhancing battery performance (von Aspern et al., 2020).
Green Chemistry and Catalysis
- Lithium hydroxide monohydrate has been used as a catalyst for Knoevenagel condensation, highlighting the role of lithium compounds in facilitating efficient and eco-friendly synthesis processes. This research points towards the application of lithium compounds in green chemistry and catalytic reactions (Gouda & Abu‐Hashem, 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
lithium;3-(1-methylpyrazol-3-yl)prop-2-ynoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2.Li/c1-9-5-4-6(8-9)2-3-7(10)11;/h4-5H,1H3,(H,10,11);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTCJNZROXWAGW-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CN1C=CC(=N1)C#CC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5LiN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2044835-02-9 |
Source


|
| Record name | lithium(1+) ion 3-(1-methyl-1H-pyrazol-3-yl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-[(4Z)-4-[(4-chlorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2553624.png)





![N-{[3-nitro-4-(piperidin-1-yl)phenyl]carbonyl}glycine](/img/structure/B2553633.png)